Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate include other thiophene derivatives such as:
- Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-substituted thiophene derivatives like suprofen and articaine
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines a naphtho[2,3-b]thiophene core with a 4-chlorophenylamino group. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-4,9-dioxobenzo[f][1]benzothiole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4S/c1-2-27-21(26)16-15-17(24)13-5-3-4-6-14(13)18(25)19(15)28-20(16)23-12-9-7-11(22)8-10-12/h3-10,23H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDVGVEPOOXRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735096 |
Source
|
Record name | Ethyl 2-(4-chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-44-6 |
Source
|
Record name | Naphtho[2,3-b]thiophene-3-carboxylic acid, 2-[(4-chlorophenyl)amino]-4,9-dihydro-4,9-dioxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258638-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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